molecular formula C14H15IN2O4 B3030709 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate CAS No. 944904-57-8

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate

Cat. No.: B3030709
CAS No.: 944904-57-8
M. Wt: 402.18
InChI Key: GLKLIQCSYBOCII-UHFFFAOYSA-N
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Description

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate is a useful research compound. Its molecular formula is C14H15IN2O4 and its molecular weight is 402.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Decomposition and Environmental Applications

Decomposition of Air Toxics

Research on the decomposition of methyl tert-butyl ether (MTBE), a compound with structural similarities to tert-butyl and methyl groups, using radio frequency plasma reactors, highlights the potential for using advanced technologies to address environmental contamination issues. This study demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE, suggesting that similar methodologies could be explored for compounds like 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate in environmental remediation efforts (Hsieh et al., 2011).

Bioseparation Technologies

Three-Phase Partitioning

An elegant and versatile platform applied to nonchromatographic bioseparation processes, including the purification of bioactive molecules, could be relevant for the separation and analysis of complex indazole derivatives. This review focuses on three-phase partitioning (TPP) processes, which may be applicable for purifying or isolating specific compounds like this compound for further study or application in various fields such as pharmaceuticals, food, and cosmetics (Yan et al., 2018).

Indazole Derivatives in Therapeutic Applications

Indazole Scaffold in Pharmacology

The indazole scaffold forms the basic structure of a large number of compounds with significant therapeutic value. Research on indazole derivatives has identified promising anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and disorders involving protein kinases. This suggests that specific derivatives like this compound might be explored for similar pharmacological applications, given their structural relation to indazole (Denya et al., 2018).

Future Directions

The synthesis and application of indazole derivatives, including “1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate”, continue to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new medicinal applications .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-iodoindazole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKLIQCSYBOCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857458
Record name 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-57-8
Record name 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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